molecular formula C16H11B B1276496 2-(4-Bromophenyl)naphthalene CAS No. 22082-99-1

2-(4-Bromophenyl)naphthalene

Cat. No. B1276496
CAS RN: 22082-99-1
M. Wt: 283.16 g/mol
InChI Key: SAODOTSIOILVSO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)naphthalene is a brominated naphthalene derivative characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the naphthalene moiety. This compound is of interest due to its potential applications in organic synthesis, materials science, and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves bromination reactions that introduce bromine atoms into the naphthalene ring system . Another approach for synthesizing brominated naphthalenes is the bromine-mediated intramolecular cyclization of 1,4-diaryl buta-1,3-diynes, which yields 1,2,3-tribromo-4-aryl naphthalenes under mild conditions . Additionally, the Ullmann reaction, a coupling reaction involving bromonaphthalenes, has been utilized to synthesize polynitro derivatives of 2-(2,4,6-trinitrophenyl)naphthalene .

Molecular Structure Analysis

The molecular structure of bromophenyl naphthalene derivatives can be complex, with intramolecular interactions influencing the overall conformation. For example, 1-[N-(4-bromophenyl)]aminomethylidene-2(1H)naphthalenone exhibits a strong intramolecular hydrogen bond, which affects the planarity of the molecule . Similarly, the crystal structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol reveals that the bromophenyl ring is approximately perpendicular to the naphthalene system, indicating non-planarity .

Chemical Reactions Analysis

Bromophenyl naphthalene derivatives can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the naphthalene ring. The bromine atom can act as a leaving group or be involved in further substitution reactions. The naphthalene ring can undergo electrophilic aromatic substitution, serving as a precursor for the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl naphthalene derivatives are influenced by their molecular structure. The presence of bromine contributes to the overall molecular weight and density, and can affect the solubility and reactivity of the compound. The intramolecular hydrogen bonding observed in some derivatives can impact the melting point and stability of the compound . Additionally, the spectroscopic properties, such as UV-visible absorption and phosphorescence emission, are sensitive to solvent effects and the molecular environment .

Scientific Research Applications

Synthesis and Chemical Properties

  • CuCN-Mediated Cascade Cyclization : A CuCN-mediated one-pot cyclization method for 4-(2-bromophenyl)-2-butenoates has been developed, leading to the efficient synthesis of substituted naphthalene amino esters. This process involves isomerization of olefin, intramolecular C-C bond cyclization, and aromatization, providing a pathway to phenanthrene aromatic structural units (Reddy et al., 2013).
  • Formation of Naphthalene Derivatives : The study of the compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, synthesized from 4-bromobenzaldehyde, 2-naphthol, and morpholine, revealed important insights into the structural and bonding characteristics of bromophenyl-naphthalene derivatives (Zhao, 2012).

Safety and Hazards

The safety data sheet for 2-(4-Bromophenyl)naphthalene indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-(4-Bromophenyl)naphthalene are not widely documented, its use as an OLED material suggests potential applications in the development of organic light-emitting diode technology .

Mechanism of Action

Biochemical Pathways

It is known that the compound can inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The downstream effects of this inhibition on other biochemical pathways are yet to be fully understood.

Result of Action

It is known that the compound can inhibit cholesterol biosynthesis by inhibiting the enzyme squalene . The specific molecular and cellular effects of this inhibition are areas of ongoing research.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)naphthalene plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been used in the preparation of α-phosphonosulfonate compounds, which inhibit the enzyme squalene, thereby inhibiting cholesterol biosynthesis . The compound interacts with enzymes and proteins involved in these pathways, affecting their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its catalytic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting their activity. For example, its inhibition of the enzyme squalene involves binding to the enzyme’s active site, preventing the conversion of squalene to cholesterol . This binding interaction leads to a decrease in cholesterol biosynthesis, affecting cellular lipid metabolism.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as squalene, affecting the biosynthesis of cholesterol . The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

properties

IUPAC Name

2-(4-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODOTSIOILVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420136
Record name 2-(4-bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22082-99-1
Record name 2-(4-bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4.14 g (20.0 mmol) of 2-bromonaphthalene in 50 mL of THF at -78° C. under nitrogen was added a solution of 23.5 mL (40.0 mmol, 1.7M in pentane) of t-butyllithium over 10 minutes. The resulting slurry was stirred for 30 minutes and then warmed to 0° C. for 15 minutes. To this deep indigo solution was added a solution of 3.50 g (25.6 mmol) of thrice-fused zinc chloride in 25 mL of THF. The resulting light yellow solution was warmed to room temperature and stirred for 1 hour. After cooling to -78° C., a solution of 5.66 g (20.0 mmol) 1-bromo-4-iodobenzene and 300 mg (0.26 mmol) of tetrakis(triphenylphosphine)palladium in 20 mL of THF was added over the course of 15 minutes. After an additional 20 min, the cooling bath was removed, the reaction stirred at room temperature for 16 hours and then quenched with 50 mL of 2M hydrochloric acid. The mixture was extracted thrice with ether, the extracts combined, washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate. The organic extract was dried (MgSO4) and evaporated. The crude product was purified by flash chromatography on silica gel (5×25 cm column, hexanes as elutent) to give 4.05 g (72%) of title compound as a white solid, mp 121°-123° C.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.66 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, 70.0 g (407 mmol) of 2-naphthalene boronic acid, 115.1 g (407 mmol) of 4-bromoiodobenzene, 9.40 g (8.14 mmol) of tetrakis(triphenylphosphine) palladium(0), 1.2 L of toluene and 600 mL of 2M sodium carbonate solution were mixed, and stirred for 20 hours at 90 degrees C. After the reaction in the mixture was over, toluene was distilled away therefrom, and the mixture was added with methanol, such that precipitated solid was separated by filtration. By recrystallizing the obtained solid by acetic ether and methanol and subsequently drying the solid, 77.2 g of 2(4-bromophenyl)naphthalene was obtained with an yield of 67%.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
115.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under an argon gas atmosphere, 70.0 g (407 mmol) of 2-naphthaleneboronic acid, 115.10 g (407 mmol) of 4-bromoiodobenzene, 9.40 g (8.14 mmol) of tetrakis(triphenylphosphine)palladium(0), 1.2 L of toluene and 600 mL of aqueous solution of 2M sodium carbonate were added together, and stirred at 90 degrees C. for 20 hours. After the reaction was over, toluene was distilled away and methanol was added. Then, the precipitated solid was separated by filtration. The obtained solid was recrystallized with acetic ether and methanol and dried. 77.2 g of 2-(4-bromophenyl)naphthalene was obtained at an yield of 67%.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
115.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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